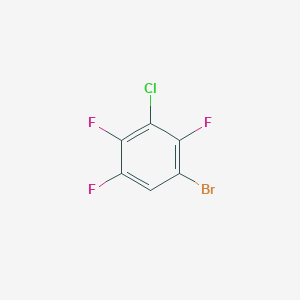

1-Bromo-3-chloro-2,4,5-trifluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-chloro-2,4,5-trifluorobenzene is an organofluorine compound . It has a CAS Number of 152840-71-6 and a molecular weight of 245.43 . It is a liquid at room temperature .

Synthesis Analysis

This compound undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .Molecular Structure Analysis

The linear formula of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is C6HBrClF3 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2,4,5-trifluorobenzene undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . The derivatives of this compound can be used as intermediates for the synthesis of qunolone antibacterial .Physical And Chemical Properties Analysis

1-Bromo-3-chloro-2,4,5-trifluorobenzene is a liquid at room temperature . It has a molecular weight of 245.43 .Applications De Recherche Scientifique

Triazidation and Cross-Linking Reagents

1-Bromo-3-chloro-2,4,5-trifluorobenzene has been studied for its potential in selective defluorination and triazidation processes. These processes yield compounds like 1,3,5-triazido-2,4,6-trichlorobenzene, which can be utilized as photoactive cross-linking reagents in polymer chemistry. Such compounds also serve as starting materials in organic synthesis and the photochemical creation of organic magnetic materials (Chapyshev & Chernyak, 2013).

Electrochemical Fluorination

Studies have been conducted on the electrochemical fluorination of halobenzenes, including 1-bromo-3-chloro-2,4,5-trifluorobenzene. These studies aim to understand the formation mechanisms and side reactions during the fluorination process, which is crucial for the production of various fluorinated compounds (Horio et al., 1996).

Regiospecific Functionalization

Regiospecific functionalization of compounds like 1-bromo-3-chloro-2,4,5-trifluorobenzene is a significant area of research. Novel organometallic methods have been developed to achieve this, enabling the functionalization at specific positions on the benzene ring. These methods are valuable for synthesizing complex organic compounds with precise structural requirements (Heiss & Schlosser, 2003).

Vibrational Spectroscopy Studies

Vibrational spectroscopy has been employed to study the properties of halogenated benzenes, including derivatives of 1-bromo-3-chloro-2,4,5-trifluorobenzene. These studies provide insights into the molecular vibrations and structural dynamics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Reddy & Rao, 1994).

Synthesis of Novel Organic Compounds

1-Bromo-3-chloro-2,4,5-trifluorobenzene is used as a starting material in the synthesis of various organic compounds. For instance, its derivatives have been used in the preparation of compounds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which serve as scaffolds for molecular receptors (Wallace et al., 2005).

Safety and Hazards

This compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

1-bromo-3-chloro-2,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULIZVZKXJRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2,4,5-trifluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)

![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)